Clk-IN-T3 is a small molecule inhibitor that targets CDC-like kinases (CLKs), specifically CLK1, CLK2, CLK3, and CLK4. [, ] CLKs are a family of dual-specificity kinases that play a crucial role in pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. [, ] This phosphorylation event influences the selection of alternative splice sites, ultimately affecting gene expression and protein diversity. [, ] Clk-IN-T3 has emerged as a valuable tool in scientific research, particularly in studying the role of CLKs in various cellular processes and diseases, including cancer. [, ]
While the provided abstracts don't offer a detailed synthesis pathway for Clk-IN-T3, one paper mentions it as a "DCP probe". [] This suggests a potential connection to Dynamic Combinatorial Chemistry (DCC) strategies, which could be employed in its synthesis. DCC utilizes reversible reactions to generate a library of compounds, and the target molecule, in this case, Clk-IN-T3, is selected based on its binding affinity to the desired target, CLKs. Further investigation into the chemical structure and synthesis methods of related CLK inhibitors could provide insights into the potential synthesis of Clk-IN-T3.
Clk-IN-T3 functions as a potent and selective inhibitor of CLK1, CLK2, CLK3, and CLK4. [, ] By inhibiting these kinases, Clk-IN-T3 disrupts the phosphorylation of SR proteins, key regulators of pre-mRNA splicing. [, ] This disruption of CLK activity leads to changes in alternative splicing patterns, impacting the expression of various genes, including those involved in apoptosis and cell cycle regulation. [, ] For example, Clk-IN-T3 has been shown to alter the splicing of MCL1L and CFLAR isoforms, both involved in apoptosis regulation. [] This mechanism of action makes Clk-IN-T3 a valuable tool for investigating the role of CLK-mediated splicing in various cellular processes and diseases.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7